2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol
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Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with three methyl groups and a hydroxyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves the condensation of aniline with acetone, followed by cyclization and reduction steps. The reaction conditions often require the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives .
Scientific Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its neuroprotective effects.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the hydroxyl group at the 7-position.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure with a hydroxyl group at the 6-position instead of the 7-position.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the specific placement of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-6,8,13-14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKAOOXNVONPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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